2-(allylamino)-4-(4-nitrophenyl)-N-phenylthiazole-5-carboxamide
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Overview
Description
2-(Allylamino)-4-(4-nitrophenyl)-N-phenylthiazole-5-carboxamide is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(allylamino)-4-(4-nitrophenyl)-N-phenylthiazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Introduction of Allylamino Group: The allylamino group is introduced via a nucleophilic substitution reaction using allylamine.
Nitration: The nitro group is added to the phenyl ring through a nitration reaction using concentrated nitric acid and sulfuric acid.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Allylamino)-4-(4-nitrophenyl)-N-phenylthiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allylamino and nitrophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Amino derivatives of the nitrophenyl group.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-(Allylamino)-4-(4-nitrophenyl)-N-phenylthiazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-(allylamino)-4-(4-nitrophenyl)-N-phenylthiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitrophenyl group and thiazole ring play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(Allylamino)-4-(4-nitrophenyl)thiazole: Lacks the carboxamide group.
4-(4-Nitrophenyl)-N-phenylthiazole-5-carboxamide: Lacks the allylamino group.
2-(Allylamino)-N-phenylthiazole-5-carboxamide: Lacks the nitrophenyl group.
Uniqueness
2-(Allylamino)-4-(4-nitrophenyl)-N-phenylthiazole-5-carboxamide is unique due to the presence of all three functional groups (allylamino, nitrophenyl, and carboxamide) in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(4-nitrophenyl)-N-phenyl-2-(prop-2-enylamino)-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c1-2-12-20-19-22-16(13-8-10-15(11-9-13)23(25)26)17(27-19)18(24)21-14-6-4-3-5-7-14/h2-11H,1,12H2,(H,20,22)(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYZZMNNVRZAPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC(=C(S1)C(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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